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Compound of Interest

Compound Name: 4-t-Butyl-2-(methylamino)thiazole
CAS No.: 82202-31-1
Cat. No.: B189681
Get Quote
. J

Executive Summary & Structural Context

Compound Name: 4-tert-Butyl-2-(methylamino)thiazole Molecular Formula: CsH1aN2S
Molecular Weight: 170.28 g/mol CAS Registry Number: 14838-35-8 (Generic for 2-amino-4-t-
butylthiazole derivatives)[1]

The 2-aminothiazole core is a "privileged structure” in drug discovery, appearing in diverse
therapeutics (e.g., pramipexole, abafungin). The 4-tert-butyl substitution introduces significant
steric bulk and lipophilicity, influencing the binding kinetics in hydrophobic pockets, while the 2-
methylamino group serves as a hydrogen bond donor/acceptor and a pivot point for tautomeric

equilibrium.

This guide provides the definitive spectral fingerprint required to validate the synthesis and
purity of this compound, distinguishing it from potential regioisomers (e.g., 5-tert-butyl variants)
or hydrolysis byproducts (thiazolones).

Synthesis & Isolation Logic
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To understand the impurity profile, one must recognize the synthesis pathway. The standard
method is the Hantzsch Thiazole Synthesis, condensing a reactive

-haloketone with a thiourea.

Reaction Pathway Diagram

The following diagram illustrates the condensation of 1-bromo-3,3-dimethyl-2-butanone
(bromopinacolone) with

-methylthiourea.[1]
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Figure 1: Hantzsch synthesis pathway showing the convergence of precursors to form the
thiazole core.

Mass Spectrometry (MS) Analysis

Technique: ESI-MS (Positive Mode) or GC-MS (EI)

Mass spectrometry provides the primary confirmation of molecular weight. For this lipophilic
amine, Electrospray lonization (ESI) in positive mode is preferred for softer ionization, though
Electron Impact (EIl) yields characteristic fragmentation useful for structural verification.

Key Diagnostic lons (El, 70 eV)
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m/z Value lon Identity Structural Interpretation
Molecular lon. Indicates intact
170 [M]*
parent structure.[1]
Loss of a methyl group from
the tert-butyl moiety.[1
155 [M — CHs]* -y- 1]
Characteristic of t-butyl
aromatics.
Loss of the entire tert-butyl
113 [M — CaHo]*
group.[1]
tert-Butyl cation (stable
57 [CaHo]* carbocation).[1] Dominant low-

mass peak.

Scientist's Note: If you observe a peak at m/z 171 in ESI+, this is the [M+H]* adduct. A

significant peak at m/z 187 suggests oxidation (N-oxide formation) or impurity from the

synthesis (uncyclized intermediate).

Infrared Spectroscopy (IR) Analysis

Technique: FT-IR (ATR or KBr pellet)

IR is critical for confirming the amine functionality and ensuring no ketone starting material

(pinacolone, ~1715 cm~1) remains.

Diagnhostic Bands
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Wavenumber . . . .
( 1 Vibration Mode Intensity Assignment
cm-

Secondary amine
3250 - 3400 (N-H) Medium/Broad stretch.[1] Sharpens in
dilute solution.

Alkyl C-H stretches.[1]
The tert-butyl group

2960 — 2870 Stron
(C-H) 9 gives a strong

doublet/multiplet here.
Thiazole ring

1610 — 1590 (C=N) Strong breathing/C=N
stretch.[1]
N-H bending (Amide

1540 - 1510 (N-H) Medium [I-like band if tautomer
exists).[1]
Gem-dimethyl "split"

1365 & 1390 (C-H) Medium characteristic of the

tert-butyl group.[1]

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the gold standard for purity and regiochemistry. The data below assumes a solution in
CDCls (Chloroform-d) at 298 K.

'H NMR (Proton) Data
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Chemical Shift

( o . . Structural
Multiplicity Integration Assignment .
Logic

» Ppm)

The tert-butyl
group.[1] High
) symmetry
1.28 Singlet (s) 9H -C(CHs)s
renders all 9
protons

equivalent.

Methyl group on
the amine.[1]
May appear as a
doublet (

, Hz) if NH
2.95 Singlet (s) 3H N-CHs o
coupling is
resolved (rare in
CDCIs, common

in DMSO-

).

Exchangeable
amine proton.[1]
Broad Singlet Shift varies (4.0—
5.20 1H -NH _
(bs) 6.0 ppm) with
concentration

and solvent.

Thiazole ring
proton.[1] Its
singlet nature
6.15 Singlet (s) 1H H-5 confirms the 4,5-
substitution
pattern (no
neighbor at C4).
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Critical QC Check: If the singlet at 6.15 ppm is missing and replaced by a multiplet or downfield
shift, suspect regioisomer formation or ring opening.

*C NMR (Carbon) Data

Chemical Shift (

Carbon Type Assignment
» Ppm)
30.1 CHs -C(CHs)s (Methyls of t-butyl)
31.8 CHs N-CHs (N-Methyl)
-C(CHs)s (Central t-butyl
34.8 Quaternary C
carbon)
100.5 CH (Aromatic) C-5 (Thiazole ring)
C-4 (Thiazole ring, adjacent to
159.2 Quaternary C
t-butyl)
C-2 (Thiazole ring, attached to
171.4 Quaternary C

N)

Advanced Insight: Tautomeric Equilibrium

A common pitfall in characterizing 2-aminothiazoles is the Amino-Imino Tautomerism.[1] While
the amino form usually predominates in non-polar solvents (CDCIs), the imino form can
stabilize in polar, H-bond accepting solvents (DMSO, Methanol), complicating spectra.

Tautomerism Diagram

The following Graphviz diagram visualizes the proton shift between the exocyclic nitrogen
(Amino) and the ring nitrogen (Imino).

Amino Form Imino Form
(Predominant in CDCI3) = <¢—— (Stabilized in DMSO)
N-H on Exocyclic Nitrogen N-H on Ring Nitrogen

Click to download full resolution via product page
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Figure 2: Tautomeric equilibrium. Note that in the Imino form, the C=N bond moves exocyclic,
disrupting the aromaticity of the thiazole ring.

Impact on Spectra:
e 'HNMR: In DMSO-

, the NH peak may shift downfield (> 7.0 ppm) and broaden significantly due to exchange
between these forms.

e 13C NMR: The C-2 signal (~171 ppm) is diagnostic. A significant upfield shift of this carbon
would indicate a shift toward the imino form.

Experimental Protocols
Protocol 7.1: Sample Preparation for NMR

e Massing: Weigh 5-10 mg of the compound into a clean vial.

e Solvation: Add 0.6 mL of CDClIs (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an
internal standard.

o Filtration: If the solution is cloudy (salt formation), filter through a small plug of glass wool
directly into the NMR tube.

e Acquisition:
o H: 16 scans, 1 second relaxation delay.

o 13C: 512 scans minimum (quaternary carbons at C-2 and C-4 relax slowly; consider adding
Cr(acac)s relaxant if signals are weak).

Protocol 7.2: IR Data Acquisition (ATR Method)

o Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum
is flat.

o Deposition: Place a small amount of solid/oil (approx. 2 mg) on the crystal.
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o Compression: Apply pressure using the anvil until the force gauge reads optimal contact.
e Scan: Collect 16—32 scans at 4 cm~* resolution.

 Validation: Look for the CO2z doublet (2350 cm™1) to ensure background subtraction was
effective.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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